

Disperse Brown 4 manufacturing methods

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An In-depth Technical Guide to the Manufacturing of **Disperse Brown 4** (C.I. 11152:1)

Introduction

Disperse Brown 4, also identified by the Colour Index name C.I. 11152:1, is a monoazo dye belonging to the disperse class of colorants. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate. The application process involves dispersing the finely ground dye in an aqueous medium, from which it partitions into the fiber, typically at elevated temperatures and pressure. The coloration and fastness properties of **Disperse Brown 4** are dictated by its molecular structure, which is achieved through a specific, multi-step chemical synthesis. This guide provides a detailed overview of the manufacturing process, including the synthesis of key intermediates and the final dye, based on established principles of azo dye chemistry.

Chemical Properties and Reactants

The manufacturing of **Disperse Brown 4** involves two key organic intermediates: a diazo component and a coupling component. The properties of these reactants and the final product are summarized below.



Compound	C.I. Name / Common Name	Molecular Formula	Molecular Weight (g/mol)	Role in Synthesis
Disperse Brown 4	C.I. 11152:1	C16H15BrCl2N4O4	478.12	Final Product
2-Bromo-6- chloro-4- nitroaniline	-	C6H4BrCIN2O2	251.47	Diazo Component
N,N-bis(2- hydroxyethyl)-3- chlorobenzenami ne	-	C10H14CINO2	215.68	Coupling Component

Manufacturing Process

The synthesis of **Disperse Brown 4** is a two-stage process:

- Diazotization: The primary aromatic amine, 2-Bromo-6-chloro-4-nitrobenzenamine, is converted into a reactive diazonium salt.
- Azo Coupling: The diazonium salt is then reacted with the coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, to form the final azo dye molecule.[1]

Below are detailed experimental protocols for the synthesis of the precursors and the final dye.

Experimental Protocol 1: Synthesis of Diazo Component (2-Bromo-6-chloro-4-nitroaniline)

This protocol is based on the bromination of 2-chloro-4-nitroaniline.

Materials:

- 2-Chloro-4-nitroaniline
- Potassium bromide (KBr)



- ZnAl-BrO₃-LDHs (Layered Double Hydroxides) as catalyst/brominating agent
- Acetic acid (AcOH)
- Water
- Dichloromethane
- Silica gel (200-300 mesh)
- Petroleum ether
- Ethyl acetate

Procedure:

- A solution is prepared by dissolving 2-chloro-4-nitroaniline (2 mmol) and potassium bromide (1.2 mmol) in 10 mL of an acetic acid/water mixture (9:1 v/v).
- The solution is transferred to a three-neck flask equipped with a magnetic stirrer and placed in a thermostatic water bath set to 50°C.
- The reaction mixture is stirred at 30°C for 1 hour.
- 1.8 g (1.8 mmol) of ZnAl-BrO₃-LDHs is added slowly in batches over 15 minutes.
- Upon completion of the reaction (monitored by TLC), the solution is extracted with dichloromethane.
- The combined organic phases are treated with silica gel for adsorption of impurities.
- Dichloromethane is removed by distillation under reduced pressure.
- The resulting residue is purified by column chromatography using a petroleum ether/ethyl acetate (10:1) eluent to yield the pure 2-Bromo-6-chloro-4-nitroaniline product.

Quantitative Data:



Parameter	Value	Reference
Yield	95%	Based on similar documented procedures.
Purity	>99%	Based on similar documented procedures.

Experimental Protocol 2: Synthesis of Coupling Component (N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine)

This protocol describes the N-alkylation of 3-chloroaniline.

Materials:

- 3-Chloroaniline
- 2-Chloroethanol
- Anhydrous sodium carbonate (Na₂CO₃)
- Toluene
- Anhydrous sodium sulfate (Na₂SO₄)
- Ethanol/water mixture

Procedure:

- A mixture of 3-chloroaniline, a molar excess of 2-chloroethanol, and anhydrous sodium carbonate is placed in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.
- The mixture is heated to reflux and stirred for several hours, with reaction progress monitored by TLC.



- After the reaction is complete, the mixture is cooled to room temperature.
- Toluene is added, and the inorganic salts are removed by filtration.
- The toluene filtrate is washed with water to remove unreacted 2-chloroethanol and other water-soluble impurities.
- The organic layer is separated and dried over anhydrous sodium sulfate.
- Toluene is removed under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product is purified by recrystallization from an ethanol/water or toluene solvent system to yield pure N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[2]

Experimental Protocol 3: Final Synthesis of Disperse Brown 4

This representative protocol is based on general methods for diazotization and azo coupling.

Part A: Diazotization of 2-Bromo-6-chloro-4-nitrobenzenamine

- 2-Bromo-6-chloro-4-nitrobenzenamine is dissolved in a mixture of acetic acid and propionic acid.
- The solution is cooled to 0-5°C in an ice-salt bath.
- A pre-cooled (0-5°C) aqueous solution of sodium nitrite (NaNO₂) is prepared.
- The cold sodium nitrite solution is added slowly to the amine solution with vigorous stirring, ensuring the temperature is maintained below 5°C to prevent decomposition of the diazonium salt. The reaction is monitored for the absence of the starting amine (e.g., using starch-iodide paper to test for excess nitrous acid).

Part B: Azo Coupling

• The coupling component, N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine, is dissolved in an aqueous acidic medium and cooled to 0-5°C.

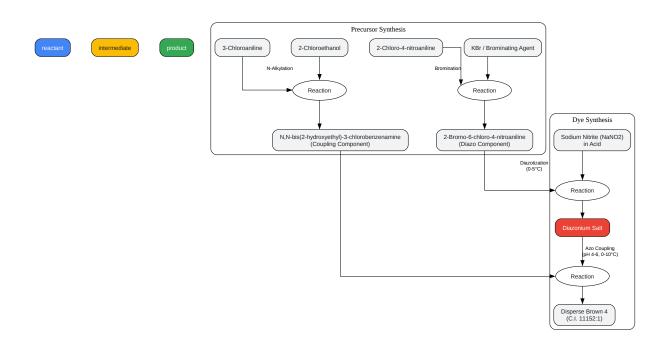


- The cold diazonium salt solution from Part A is slowly added to the solution of the coupling component with continuous stirring.
- The pH of the reaction mixture is carefully controlled, typically maintained in a weakly acidic range (pH 4-6) by the addition of a buffer like sodium acetate, to facilitate the electrophilic substitution reaction.
- The reaction is allowed to proceed for several hours at low temperature (0-10°C) until the coupling is complete.
- The precipitated **Disperse Brown 4** dye is collected by filtration.
- The crude dye is washed thoroughly with cold water to remove residual acids and salts.
- Purification is achieved by recrystallization from a suitable organic solvent, such as glacial acetic acid or an ethanol/water mixture, to obtain the final product.

Synthesis Pathway and Workflow Visualization

The overall manufacturing process can be visualized as a sequence of precursor synthesis followed by the final dye formation.





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Caption: Manufacturing workflow for **Disperse Brown 4**.



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